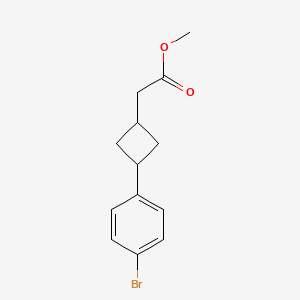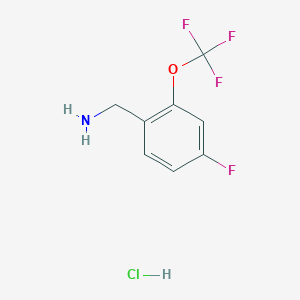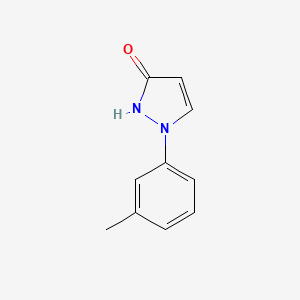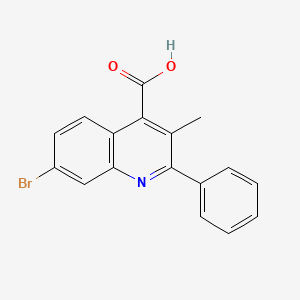
7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry This compound features a quinoline core, which is a heterocyclic aromatic structure containing a benzene ring fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substituted Quinoline Derivatives: Through nucleophilic substitution.
Oxidized and Reduced Quinoline Compounds: Depending on the specific oxidizing or reducing agents used.
科学的研究の応用
7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of histone deacetylases (HDACs), leading to the accumulation of acetylated histones and altered gene expression.
Molecular Pathways: The compound affects various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
類似化合物との比較
3-Methyl-2-phenylquinoline-4-carboxylic acid: Lacks the bromine atom but shares the quinoline core structure.
2-Phenylquinoline-4-carboxylic acid: Similar structure but without the methyl and bromine substituents.
Uniqueness: 7-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and a promising candidate for various applications in medicinal chemistry .
特性
分子式 |
C17H12BrNO2 |
|---|---|
分子量 |
342.2 g/mol |
IUPAC名 |
7-bromo-3-methyl-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12BrNO2/c1-10-15(17(20)21)13-8-7-12(18)9-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |
InChIキー |
OTLLTQJRBOJVOO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C(C=C2)Br)N=C1C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


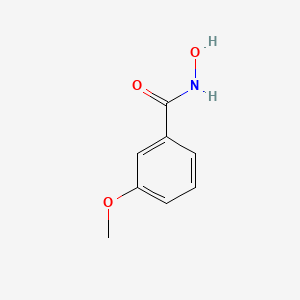
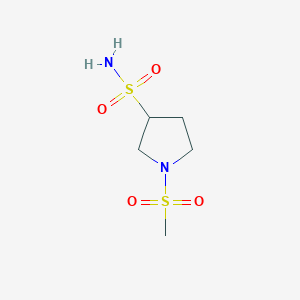

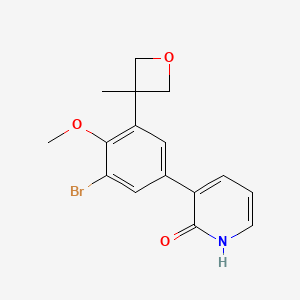

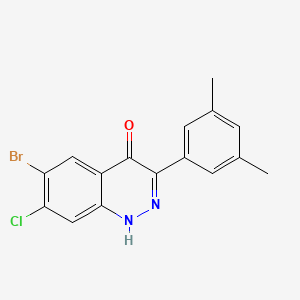
![(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B13089383.png)
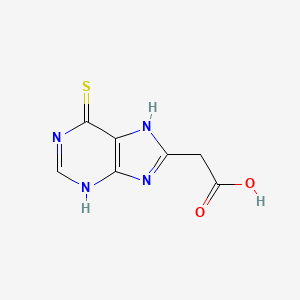
![2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13089392.png)
![9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B13089399.png)
